molecular formula C19H15ClN2O4 B2473351 5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-96-5

5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2473351
CAS RN: 477856-96-5
M. Wt: 370.79
InChI Key: XFUGFPMGSHUQLB-UHFFFAOYSA-N
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Description

This compound is a chemical compound containing carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C19H15ClN2O4 . The molecular weight is 370.79 . Further details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H15ClN2O4 and a molecular weight of 370.79 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the broader class of pyrimidinetriones, which are crucial precursors in the pharmaceutical and medicinal industries due to their extensive synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are notably applicable in various fields and have been the focus of intensive investigation. The synthesis of substituted derivatives through one-pot multicomponent reactions employing diverse catalysts such as organocatalysts, metal catalysts, and green solvents demonstrates the compound's relevance in developing lead molecules for further applications. This synthesis pathway highlights the importance of hybrid catalysts in the creation of these scaffolds, attracting significant attention from researchers worldwide to utilize these catalytic applications for developing new drugs and materials (Parmar, Vala, & Patel, 2023).

Role in Nucleic Acid Base Tautomerism

The tautomeric equilibria of nucleic acid bases, such as purines and pyrimidines, are fundamental to understanding DNA and RNA's structural and functional aspects. The compound's structural analogs play a critical role in investigating these tautomeric shifts, which are essential for genetic encoding and mutations. Studies on the interaction energies between molecules similar to 5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and their influence on the stability of nucleic acid bases contribute to a deeper understanding of molecular interactions and their implications in biological systems (Person et al., 1989).

Impact on Fluorinated Pyrimidine Research

Fluorinated pyrimidines, notably 5-fluorouracil, have been extensively studied for their anticancer properties. Research into the synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, sheds light on how similar pyrimidine derivatives, including 5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, might be utilized. Insights into how these compounds interact with nucleic acids and inhibit vital enzymatic functions provide a pathway for developing more effective cancer treatments. Such studies underline the compound's potential in contributing to the precise use of fluorinated pyrimidines in personalized medicine (Gmeiner, 2020).

Advanced Material Development

Compounds with pyrimidine cores are increasingly significant in developing optoelectronic materials due to their unique properties. Research on quinazolines and pyrimidines, including those similar to 5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, focuses on their application in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these compounds into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced technologies. This area of research highlights the compound's role in the next generation of electronic and photonic devices (Lipunova et al., 2018).

properties

IUPAC Name

5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-21-17(23)15(18(24)22(2)19(21)25)11-12-5-3-4-6-16(12)26-14-9-7-13(20)8-10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUGFPMGSHUQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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